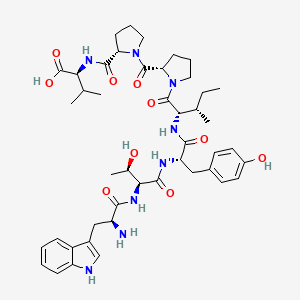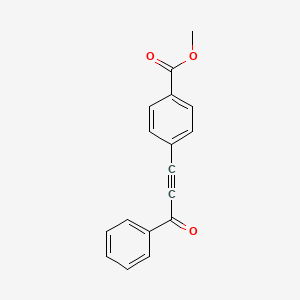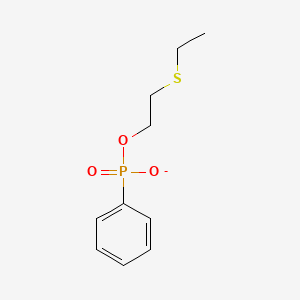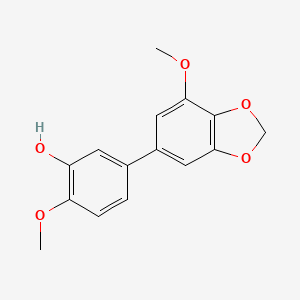![molecular formula C15H28O3S B12541343 2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate CAS No. 142282-07-3](/img/structure/B12541343.png)
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate is an organic compound with the molecular formula C13H24O3S It is characterized by the presence of a hydroxyethylsulfanyl group attached to an undec-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate typically involves the reaction of 2-mercaptoethanol with undec-2-enoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the undec-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxy group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and coatings due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate involves its interaction with various molecular targets. The hydroxyethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The undec-2-enoate moiety can interact with lipid membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Hydroxyethyl)sulfanyl]ethyl acetate
- 2-[(2-Hydroxyethyl)sulfanyl]ethyl propionate
- 2-[(2-Hydroxyethyl)sulfanyl]ethyl butyrate
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate is unique due to the presence of the undec-2-enoate moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where longer carbon chains and unsaturation are desirable, such as in the synthesis of specialized polymers and coatings.
Propriétés
Numéro CAS |
142282-07-3 |
|---|---|
Formule moléculaire |
C15H28O3S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-(2-hydroxyethylsulfanyl)ethyl undec-2-enoate |
InChI |
InChI=1S/C15H28O3S/c1-2-3-4-5-6-7-8-9-10-15(17)18-12-14-19-13-11-16/h9-10,16H,2-8,11-14H2,1H3 |
Clé InChI |
JIUONVQRSDVVCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC(=O)OCCSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


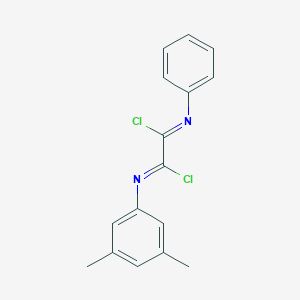

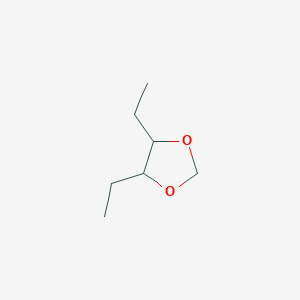

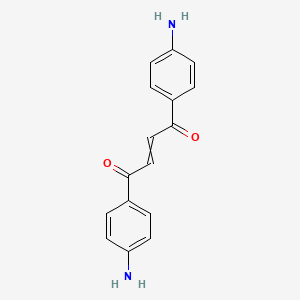
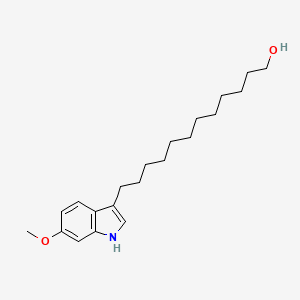
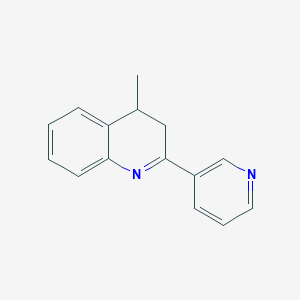
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
